2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Overview
Description
2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic compound with a molecular formula of C25H38N6O6 and a molecular weight of 518.6058 This compound is notable for its intricate structure, which includes multiple functional groups such as amides, carbamates, and guanidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps:
Protection of Amino Groups: The initial step often involves the protection of amino groups using tert-butyloxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are then coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The Boc groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers and continuous flow reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide or carbamate groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thiocarbamates.
Scientific Research Applications
2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has several scientific research applications:
Medicinal Chemistry: Used in the design and synthesis of peptide-based drugs and inhibitors.
Materials Science: Employed in the development of novel polymers and materials with specific functional properties.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: Applied in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site. The presence of multiple functional groups allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-[2-(Methoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
- 2-[[1-[2-(Ethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Uniqueness
The uniqueness of 2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid lies in its butoxycarbonyl group, which provides distinct steric and electronic properties compared to methoxycarbonyl or ethoxycarbonyl analogs. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C25H38N6O6 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[[1-[2-(butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H38N6O6/c1-2-3-15-37-25(36)30-19(16-17-9-5-4-6-10-17)22(33)31-14-8-12-20(31)21(32)29-18(23(34)35)11-7-13-28-24(26)27/h4-6,9-10,18-20H,2-3,7-8,11-16H2,1H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28) |
InChI Key |
SPMLGTZJDOCIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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